1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a phenoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenoxy group, and the coupling with the pyridine derivative. Common synthetic routes may include:
Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the phenoxy group via nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenoxy)-2-methyl-2-propanol
- 2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide
Comparison: The combination of these rings with the phenoxy group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H14ClFN4O2 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O2/c1-11-2-5-16(20-9-11)21-17(24)15-6-7-23(22-15)10-25-12-3-4-14(19)13(18)8-12/h2-9H,10H2,1H3,(H,20,21,24) |
InChI Key |
ZWQBUYGQUQJUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.